molecular formula C12H15N3O B14904024 N-(3-methoxypropyl)quinoxalin-2-amine

N-(3-methoxypropyl)quinoxalin-2-amine

Cat. No.: B14904024
M. Wt: 217.27 g/mol
InChI Key: CLQKPKIBSBIQSU-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)quinoxalin-2-amine is a quinoxaline derivative featuring a secondary amine group substituted at the 2-position of the quinoxaline core, with a 3-methoxypropyl chain as the pendant group. Quinoxaline derivatives are heterocyclic compounds of significant interest due to their fluorescence properties, biological activity (e.g., antimicrobial, anticancer), and applications in materials science .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(3-methoxypropyl)quinoxalin-2-amine

InChI

InChI=1S/C12H15N3O/c1-16-8-4-7-13-12-9-14-10-5-2-3-6-11(10)15-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,15)

InChI Key

CLQKPKIBSBIQSU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Three-Component Reaction: One common method for synthesizing N-(3-methoxypropyl)quinoxalin-2-amine involves a three-component reaction using 1,2-diamines, aldehydes, and isocyanides.

    Copper-Catalyzed Oxidative Amination: Another method involves the copper-catalyzed oxidative amination of quinoxalin-2-ones with primary or secondary amines.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxypropyl group in the target compound introduces flexibility and polarity, contrasting with the rigid aromatic 3-methylphenyl group in and the lactam structure in . This likely reduces planarity, impacting π-π stacking and fluorescence efficiency compared to .
  • Synthesis : The target compound’s synthesis is inferred to follow methods analogous to , but with 3-methoxypropylamine. This differs from the Pd/C-mediated reductions in , which yield primary amines.
  • Crystallography: The planar structure of N-(3-methylphenyl)quinoxalin-2-amine is stabilized by intramolecular C–H···N interactions and intermolecular N–H···O hydrogen bonds. The methoxypropyl analog may exhibit less crystallinity due to its flexible side chain.

Spectroscopic and Functional Comparisons

  • Fluorescence: N-(3-Methylphenyl)quinoxalin-2-amine exhibits fluorescence attributed to its planar quinoxaline core and extended conjugation . The methoxypropyl variant’s fluorescence may be quenched due to reduced planarity or rotational freedom.
  • Hydrogen Bonding : The water of crystallization in participates in O–H···N and N–H···O bonds, forming layered structures. The methoxypropyl group’s ether oxygen could engage in similar interactions but with altered packing efficiency.
  • Thermal Stability : The lactam derivative likely has higher thermal stability due to its fused-ring system, whereas the methoxypropyl analog’s alkyl chain may lower melting points.

Biological Activity

N-(3-Methoxypropyl)quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a quinoxaline core, which is known for its diverse biological activities. The methoxypropyl substituent may enhance the compound's solubility and bioavailability, potentially impacting its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. The following table summarizes findings related to its antibacterial efficacy against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus0.98 - 1.95 mg/LEffective against methicillin-resistant strains
Escherichia coli>62.5 mg/LMinimal susceptibility observed
Pseudomonas aeruginosa>125 mg/LHigh resistance noted
Mycobacterium smegmatisMIC 1.95 mg/LSome activity observed

These results indicate that while this compound exhibits significant activity against certain Gram-positive bacteria, it shows limited effects on Gram-negative strains.

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth through various mechanisms:

  • Inhibition of Tubulin Polymerization : Some quinoxaline derivatives disrupt microtubule formation, leading to cell cycle arrest.
  • Targeting Kinases : They may inhibit receptor tyrosine kinases involved in cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

A notable study demonstrated that a related quinoxaline compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can significantly alter potency and selectivity.
  • Hydrophobicity : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.

Research indicates that modifications to the quinoxaline core can enhance both antimicrobial and anticancer activities, providing a pathway for developing more effective derivatives.

Case Studies

Several case studies have illustrated the efficacy of quinoxaline derivatives in clinical settings:

  • Clinical Trials : A derivative similar to this compound has shown promise in early-phase clinical trials for treating resistant bacterial infections.
  • Animal Models : In murine models, compounds with similar structures demonstrated significant tumor reduction and improved survival rates compared to controls.

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